![molecular formula C24H20N2O3 B2563655 (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one CAS No. 202804-91-9](/img/structure/B2563655.png)
(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one
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Description
(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one, also known as DMP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of pyrazolone derivatives and has been found to possess various biological activities.
Scientific Research Applications
Synthesis and Biological Activities A novel series of compounds, including structures similar to (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one, have been synthesized and evaluated for their biological activities. These compounds have shown promising results in anti-inflammatory, antioxidant, and antimicrobial assays. Specifically, certain derivatives exhibited significant inhibitory activities against TNF-alpha and IL-6, as well as free radical scavenging capabilities and antimicrobial properties against pathogenic bacteria and fungi. The study underlines the potential of these compounds as leads in drug discovery, emphasizing their non-toxic nature except for specific derivatives (Bandgar et al., 2009).
Protecting Group Utility and Elimination The 3,4-dimethoxybenzyl moiety has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides. This protecting group can be smoothly eliminated, with the yield depending on the substituents, highlighting its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Reactive Properties and Biological Evaluation Research into Schiff bases tethered to 1,2,4-triazole and pyrazole rings, incorporating elements of (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one, has provided insights into their reactive properties through DFT calculations, molecular dynamics simulations, and their biological evaluation. These compounds have demonstrated significant antioxidant and α-glucosidase inhibitory activities, offering potential therapeutic applications (Pillai et al., 2019).
Structural and Molecular Docking Studies Further investigations have been conducted on similar compounds, focusing on their synthesis, structural characterization, and molecular docking studies to explore their therapeutic potential, particularly as anti-diabetic agents. These studies provide a comprehensive understanding of the compound's reactivity and interaction with biological targets (Karrouchi et al., 2021).
Antioxidant Phenolic Compounds Research In a study on walnut kernels, compounds structurally related to (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one were isolated and identified for their significant antioxidant activities. This research underscores the importance of such structures in the development of natural antioxidant sources (Zhang et al., 2009).
properties
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2,5-diphenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-21-14-13-17(16-22(21)29-2)15-20-23(18-9-5-3-6-10-18)25-26(24(20)27)19-11-7-4-8-12-19/h3-16H,1-2H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDKOCZWGPUIBH-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one |
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